エトフィリン

概要

説明

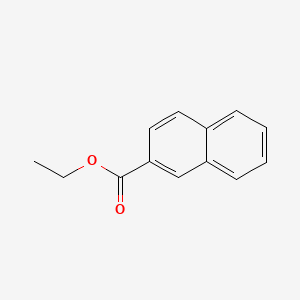

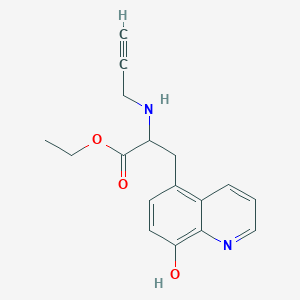

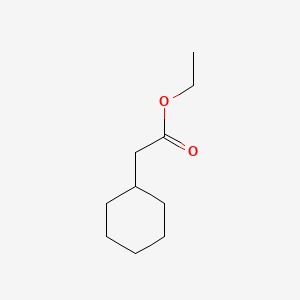

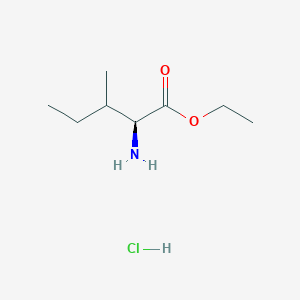

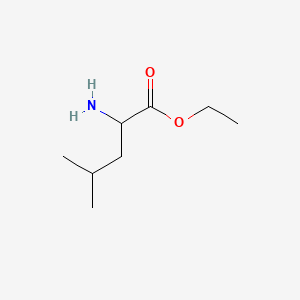

エトフィリンは、7-(2-ヒドロキシエチル)テオフィリンとしても知られており、よく知られた気管支拡張薬であるテオフィリンの誘導体です。エトフィリンは主に気管支拡張効果に使用され、気管支収縮の緩和に役立ちます。 それはしばしば他の気管支拡張薬と組み合わせて使用され、治療効果を高めます .

科学的研究の応用

Etofylline has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: Studied for its effects on cellular signaling pathways and its potential as a research tool in cell biology.

Medicine: Investigated for its therapeutic potential in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Industry: Utilized in the formulation of pharmaceutical products due to its bronchodilatory properties

作用機序

エトフィリンは、酵素ホスホジエステラーゼを阻害することによりその効果を発揮し、細胞内サイクリックAMPレベルの増加につながります。これは、気管支平滑筋の弛緩をもたらし、気管支拡張につながります。 さらに、エトフィリンはアデノシン受容体拮抗薬としても作用し、気管支拡張効果にさらに貢献します .

類似の化合物との比較

エトフィリンは、テオフィリン、カフェイン、テオブロミンなどの他のキサンチン誘導体と類似しています。それは、独自の特定の置換パターンにより、独自の薬理学的特性を持っています。 テオフィリンとは異なり、エトフィリンは体内でテオフィリンに変換されず、より広い治療窓と副作用の少ないことを提供します .

類似の化合物のリスト

テオフィリン: 呼吸器疾患の治療に使用される気管支拡張薬。

カフェイン: コーヒーや紅茶に含まれる中枢神経刺激剤。

テオブロミン: チョコレートに含まれる化合物で、軽度の興奮効果があります.

生化学分析

Biochemical Properties

Etofylline interacts with various enzymes and proteins in the body. As an adenosine antagonist, it likely interacts with adenosine receptors and other related proteins . The nature of these interactions involves the blocking of adenosine receptors, which leads to muscle relaxation in the bronchi .

Cellular Effects

Etofylline has significant effects on various types of cells, particularly those in the respiratory system. It influences cell function by blocking adenosine receptors, which can impact cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, Etofylline exerts its effects through binding interactions with biomolecules such as adenosine receptors. This binding leads to the inhibition of these receptors, resulting in muscle relaxation in the bronchi .

準備方法

合成経路と反応条件

エトフィリンは、テオフィリンのアルキル化によって合成されます。 このプロセスは、制御された条件下でテオフィリンとエチレンオキシドを反応させて、テオフィリン分子の窒素原子にヒドロキシエチル基を導入することを含みます .

工業的生産方法

エトフィリンの工業的生産は、通常、エチレンオキシドを用いた大規模なアルキル化反応を含みます。 反応は、テオフィリンをエトフィリンに完全に変換するために、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの溶媒中で高温で行われます .

化学反応解析

反応の種類

エトフィリンは、次のようないくつかの種類の化学反応を起こします。

酸化: エトフィリンは、さまざまな酸化生成物を形成するために酸化することができます。

還元: 還元反応は、エトフィリンに存在する官能基を変えることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、エトフィリンの酸化は、さまざまなヒドロキシエチル誘導体の形成につながる可能性があります .

科学研究への応用

エトフィリンは、次のような幅広い科学研究への応用があります。

化学: クロマトグラフィー法の開発のための分析化学における基準化合物として使用されます。

生物学: 細胞シグナル伝達経路への影響と、細胞生物学における研究ツールとしての可能性について研究されています。

医学: 喘息や慢性閉塞性肺疾患(COPD)などの呼吸器疾患の治療における治療の可能性について調査されています。

化学反応の分析

Types of Reactions

Etofylline undergoes several types of chemical reactions, including:

Oxidation: Etofylline can be oxidized to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in etofylline.

Substitution: Etofylline can undergo substitution reactions where the hydroxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of etofylline can lead to the formation of various hydroxyethyl derivatives .

類似化合物との比較

Etofylline is similar to other xanthine derivatives such as theophylline, caffeine, and theobromine. it is unique in its specific substitution pattern, which imparts distinct pharmacological properties. Unlike theophylline, etofylline does not convert into theophylline in the body, offering a wider therapeutic window and fewer side effects .

List of Similar Compounds

Theophylline: A bronchodilator used to treat respiratory diseases.

Caffeine: A central nervous system stimulant found in coffee and tea.

Theobromine: A compound found in chocolate with mild stimulant effects.

特性

IUPAC Name |

7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h5,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPRCRWQMGIBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023031 | |

| Record name | Etofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID7968631 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

519-37-9 | |

| Record name | Etofylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etofylline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETOFYLLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etofylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L164909TBI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Etofylline and what is its primary therapeutic use?

A1: Etofylline, also known as 7-(2-Hydroxyethyl)theophylline, is a xanthine derivative primarily used as a bronchodilator. []

Q2: How does Etofylline exert its bronchodilatory effect?

A2: While the exact mechanism of action is not fully elucidated, Etofylline is believed to inhibit phosphodiesterase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent smooth muscle relaxation in the airways. []

Q3: What is the molecular formula and weight of Etofylline?

A3: The molecular formula of Etofylline is C8H12N4O3, and its molecular weight is 212.21 g/mol. []

Q4: Is there spectroscopic data available for Etofylline?

A4: Yes, spectroscopic data including UV, IR, and NMR have been used to characterize Etofylline and distinguish it from other related compounds. [] []

Q5: How soluble is Etofylline?

A5: Etofylline exhibits poor solubility in water, particularly at physiological pH levels. This property has implications for its formulation and bioavailability. [] []

Q6: What is the dissolution rate of Etofylline from its capsule formulation?

A6: Etofylline exhibits a slow dissolution rate from its capsule formulation in both simulated gastric and intestinal fluids. This slow dissolution contributes to its incomplete absorption. []

Q7: What are the primary metabolites of Etofylline in the body?

A7: Unlike some other theophylline derivatives, Etofylline does not metabolize into theophylline. [] It is primarily excreted unchanged in the urine. []

Q8: How is Etofylline absorbed and distributed in the body?

A8: Etofylline is absorbed from the gastrointestinal tract, but its absorption is incomplete. [] It exhibits a rapid distribution phase followed by a slower elimination phase. []

Q9: What is the elimination half-life of Etofylline?

A9: The elimination half-life of Etofylline is approximately 4.1 hours. []

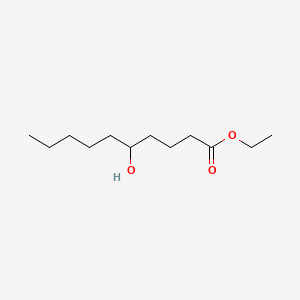

Q10: What is Etofylline Clofibrate?

A10: Etofylline Clofibrate is a chemical compound formed by the esterification of Etofylline with Clofibric acid. [] It was developed as a potential antilipemic agent with combined bronchodilatory properties. [] []

Q11: How does Etofylline Clofibrate exert its antilipemic effect?

A11: Etofylline Clofibrate is metabolized in the body to release Clofibric acid and Etofylline. [] Clofibric acid is a known antilipemic agent that lowers serum cholesterol and triglyceride levels. [] The exact mechanism by which Etofylline contributes to the overall antilipemic activity is not fully understood but may involve a synergistic interaction with Clofibric acid. [] []

Q12: What types of formulations have been investigated for Etofylline delivery?

A14: Researchers have explored the incorporation of Etofylline into matrix tablets [] and hard gelatin capsules containing Gelucire matrix granules. [] These formulations aim to achieve controlled release profiles and potentially enhance its bioavailability.

Q13: What analytical techniques are commonly employed to study Etofylline?

A15: High-performance liquid chromatography (HPLC), [] [] [] thin-layer chromatography (TLC), [] [] and UV spectrophotometry [] are frequently used techniques for the qualitative and quantitative analysis of Etofylline in various matrices.

Q14: Have mass spectrometry techniques been applied to the analysis of Etofylline?

A16: Yes, tandem mass spectrometry (MS/MS) has been successfully employed to analyze Etofylline, demonstrating the inter-instrument and inter-laboratory transferability of a tandem mass spectral reference library. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。